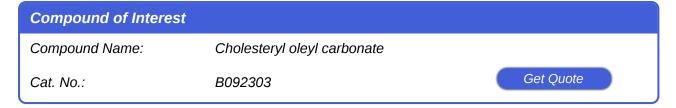


# Spectroscopic Analysis of Cholesteryl Oleyl Carbonate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **cholesteryl oleyl carbonate**, a key liquid crystal material with applications in various scientific and technological fields, including drug delivery systems. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, the experimental protocols for data acquisition, and a visualization of its synthesis pathway.

# **Spectroscopic Data**

The structural complexity of **cholesteryl oleyl carbonate**, comprising a rigid sterol backbone and a long, flexible oleyl chain linked by a carbonate group, gives rise to characteristic spectroscopic signatures.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Precise, experimentally verified peak lists for **cholesteryl oleyl carbonate** are not readily available in public literature. However, based on the known chemical shifts of the cholesterol and oleate moieties, a representative dataset has been compiled.

<sup>1</sup>H-NMR (Proton NMR) Data (Estimated)

The proton NMR spectrum is characterized by distinct signals from the olefinic protons, the methine proton at the C3 position of the cholesterol ring, and a dense region of overlapping signals from the numerous methylene and methyl groups.



Chemical Shift (ppm)	Multiplicity	Assignment
~ 5.39	Multiplet	Olefinic protons (-CH=CH-) of the oleyl chain
~ 5.35	Multiplet	Olefinic proton (C6-H) of the cholesterol ring
~ 4.50	Multiplet	Methine proton (C3-H) of the cholesterol ring
~ 2.30	Triplet	Methylene protons alpha to the carbonate (-O-CH <sub>2</sub> -)
~ 2.00	Multiplet	Allylic protons of the oleyl chain
0.68 - 1.90	Multiplets	Aliphatic protons of the cholesterol and oleyl chains
~ 1.02	Singlet	C19-Methyl protons of the cholesterol ring
~ 0.91	Doublet	C21-Methyl protons of the cholesterol side chain
~ 0.86	Doublet	C26/C27-Methyl protons of the cholesterol side chain
~ 0.68	Singlet	C18-Methyl protons of the cholesterol ring

### <sup>13</sup>C-NMR (Carbon-13 NMR) Data (Estimated)

The <sup>13</sup>C-NMR spectrum provides detailed information on the carbon framework of the molecule. Key signals include those from the carbonate carbon, the olefinic carbons, and the carbon atom at the C3 position of the cholesterol moiety.



Chemical Shift (ppm)	Assignment	
~ 155.0	Carbonyl carbon of the carbonate group (O-C=O)	
~ 139.7	C5 of the cholesterol ring (quaternary, olefinic)	
~ 130.0	Olefinic carbons of the oleyl chain	
~ 122.6	C6 of the cholesterol ring (olefinic)	
~ 79.0	C3 of the cholesterol ring	
10 - 70	Aliphatic carbons of the cholesterol and oleyl chains	

# **Infrared (IR) Spectroscopy**

The IR spectrum of **cholesteryl oleyl carbonate** is dominated by absorptions corresponding to the stretching and bending vibrations of its functional groups.



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 2926	Strong	Asymmetric C-H stretching of CH <sub>2</sub> groups
~ 2852	Strong	Symmetric C-H stretching of CH <sub>2</sub> groups
~ 1740	Strong	C=O stretching of the carbonate group[1]
~ 1670	Weak	C=C stretching of the cholesterol ring
~ 1465	Medium	C-H bending of CH <sub>2</sub> groups (scissoring)
~ 1378	Medium	C-H bending of CH₃ groups (umbrella mode)
1300 - 1000	Strong	C-O stretching of the carbonate and ester linkages

# **Experimental Protocols**

The following protocols are representative methodologies for obtaining the NMR and IR spectra of **cholesteryl oleyl carbonate**.

## **NMR Spectroscopy**

Sample Preparation:

- Weighing: Accurately weigh 10-20 mg of cholesteryl oleyl carbonate for <sup>1</sup>H NMR (or 50-100 mg for <sup>13</sup>C NMR) into a clean, dry vial.
- Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) to the vial.
- Mixing: Gently vortex the vial to ensure complete dissolution of the sample.



- Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
- · Capping: Securely cap the NMR tube.

#### **Data Acquisition:**

- Instrument: A standard NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).
- ¹H NMR:
  - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
  - Number of Scans: 16 to 64 scans.
  - Relaxation Delay: 1.0 seconds.
  - Acquisition Time: ~2-4 seconds.
- 13C NMR:
  - Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
  - Number of Scans: 1024 or more, depending on the sample concentration.
  - Relaxation Delay: 2.0 seconds.
- Referencing: Chemical shifts are referenced to the residual solvent peak of CDCl<sub>3</sub> ( $\delta$  = 7.26 ppm for <sup>1</sup>H and  $\delta$  = 77.16 ppm for <sup>13</sup>C).

## **IR Spectroscopy**

Sample Preparation (Melt Method):

- Place a small amount of solid cholesteryl oleyl carbonate onto a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
- Gently heat the plate on a hot plate until the sample melts, forming a thin, uniform film.



 Place a second salt plate on top of the molten sample and allow it to cool to room temperature.

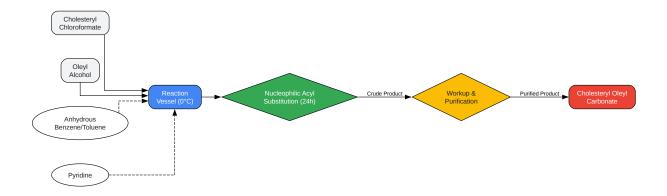
#### Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Mode: Transmittance.
- Spectral Range: 4000 400 cm<sup>-1</sup>.
- Resolution: 4 cm<sup>-1</sup>.
- Number of Scans: 16 to 32 scans.
- Background: A background spectrum of the empty salt plates should be collected prior to sample analysis.

## **Synthesis Workflow**

**Cholesteryl oleyl carbonate** can be synthesized via a nucleophilic acyl substitution reaction. The workflow for this synthesis is depicted below.[2]





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Caption: Synthesis of **Cholesteryl Oleyl Carbonate**.

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## References

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